Methyl 4-methyl-2-hexynoate
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Overview
Description
Methyl 4-methyl-2-hexynoate is an organic compound with the molecular formula C8H12O2. It is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methyl-2-hexynoate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-hexynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction environments can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-2-hexynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 4-methyl-2-hexynoic acid or 4-methyl-2-hexynone.
Reduction: 4-methyl-2-hexynol.
Substitution: Various substituted esters or alcohols.
Scientific Research Applications
Methyl 4-methyl-2-hexynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-hexynoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Methyl 4,4-diethyl-2-hexynoate
- Methyl 2-hexenoate
- Methyl 5-methyl-2-phenyl-4-hexenoate
- Methyl 5-hexyonate
- Methyl 2,5-dimethyl-2-phenyl-4-hexenoate
- Methyl 2-heptynoate
- Methyl 4-decynoate
Comparison: Methyl 4-methyl-2-hexynoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 4-methylhex-2-ynoate |
InChI |
InChI=1S/C8H12O2/c1-4-7(2)5-6-8(9)10-3/h7H,4H2,1-3H3 |
InChI Key |
QGJBPDARCSCDGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C#CC(=O)OC |
Origin of Product |
United States |
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